molecular formula C9H11NO4S B1296329 2-(Dimethylsulfamoyl)benzoic acid CAS No. 22185-11-1

2-(Dimethylsulfamoyl)benzoic acid

Cat. No. B1296329
CAS RN: 22185-11-1
M. Wt: 229.26 g/mol
InChI Key: QZSWMTLFMZCAKU-UHFFFAOYSA-N
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Description

2-(Dimethylsulfamoyl)benzoic acid is a chemical compound with the molecular formula C9H11NO4S. It has a molecular weight of 229.26 g/mol . The IUPAC name for this compound is 2-(dimethylsulfamoyl)benzoic acid .


Molecular Structure Analysis

The molecular structure of 2-(Dimethylsulfamoyl)benzoic acid consists of a benzene ring attached to a carboxylic acid group and a dimethylsulfamoyl group . The InChI code for this compound is InChI=1S/C9H11NO4S/c1-10(2)15(13,14)8-6-4-3-5-7(8)9(11)12/h3-6H,1-2H3,(H,11,12) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Dimethylsulfamoyl)benzoic acid include a molecular weight of 229.26 g/mol, a topological polar surface area of 83.1 Ų, and a complexity of 331 . The compound has one hydrogen bond donor and five hydrogen bond acceptors .

Scientific Research Applications

Pharmaceutical Applications

  • Antidepressant Metabolism : A study on Lu AA21004, a novel antidepressant, revealed its metabolic transformation into various compounds, including a benzoic acid derivative, highlighting the role of benzoic acid structures in drug metabolism (Hvenegaard et al., 2012).

  • HIV-1 Maturation Inhibition : Research on HIV-1 maturation inhibitors found that a C-3 benzoic acid derivative showed potential for improved antiviral properties against resistant viruses, demonstrating the importance of benzoic acid derivatives in antiviral drug development (Swidorski et al., 2016).

  • Analgesic and Antiplatelet Activity : A study evaluated a compound named 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid for its potential as an analgesic and antiplatelet agent, indicating the therapeutic applications of benzoic acid derivatives (Caroline et al., 2019).

Environmental and Material Science Applications

  • Pig Slurry Emissions : A study on the effects of dietary benzoic acid on pig slurry emissions found significant impacts on sulfur-containing compound emissions, highlighting environmental considerations related to benzoic acid compounds (Eriksen et al., 2010).

  • Organotin Derivatives Synthesis : Research into the synthesis of organotin derivatives with pyridylmethylthiobenzoic acid showed potential applications in material science, particularly in creating compounds with fungicidal activity (Zhang et al., 2007).

  • Thermodynamic Study in Pharmaceuticals : Benzoic acid was used as a model compound in a study on phase equilibria, which is crucial for process design in pharmaceutical research (Reschke et al., 2016).

General Applications

  • Natural Occurrence and Uses : Benzoic acid and its derivatives are found naturally in foods and are used as preservatives and flavoring agents, with implications for human exposure and public health (del Olmo et al., 2017).

  • Molecular Structure Analysis : Studies on the molecular structures of benzoic acid derivatives, such as 2-[(2-hydroxyphenyl) carbonyloxy] benzoic acid, provide insights into their chemical properties and potential applications (Muthu & Paulraj, 2013).

  • Supramolecular Organic Salts Construction : Research on binary supramolecular salts constructed from 2-aminoheterocyclic compounds and carboxylic acid derivatives, including benzoic acid, shows their potential in chemical engineering and materials science (Jin et al., 2011).

Safety and Hazards

The safety data sheet for benzoic acid, a related compound, indicates that it can cause skin irritation, serious eye damage, and specific target organ toxicity through repeated exposure . It’s important to handle 2-(Dimethylsulfamoyl)benzoic acid with appropriate safety measures.

Future Directions

While specific future directions for 2-(Dimethylsulfamoyl)benzoic acid are not available, research into similar compounds such as benzoic acid derivatives is ongoing. These compounds are being studied for their potential applications in treating various diseases .

properties

IUPAC Name

2-(dimethylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-10(2)15(13,14)8-6-4-3-5-7(8)9(11)12/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSWMTLFMZCAKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10302845
Record name 2-(dimethylsulfamoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10302845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylsulfamoyl)benzoic acid

CAS RN

22185-11-1
Record name 22185-11-1
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Record name 2-(dimethylsulfamoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10302845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(N,N-dimethylsulfamoyl)benzoic acid
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